molecular formula C14H8ClNO3 B12624238 8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid CAS No. 919290-99-6

8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid

Cat. No.: B12624238
CAS No.: 919290-99-6
M. Wt: 273.67 g/mol
InChI Key: IUSNVKNBUDGPGO-UHFFFAOYSA-N
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Description

8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis method can be adapted for the preparation of this compound, where cyclohexanone and phenylhydrazine hydrochloride are used as starting materials, and methanesulfonic acid is employed as a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid is unique due to its specific chlorine substitution and the presence of both oxo and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

919290-99-6

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

8-chloro-1-oxo-2H-benzo[h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C14H8ClNO3/c15-8-1-2-9-10(6-8)11(14(18)19)5-7-3-4-16-13(17)12(7)9/h1-6H,(H,16,17)(H,18,19)

InChI Key

IUSNVKNBUDGPGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC(=C2C=C1Cl)C(=O)O)C=CNC3=O

Origin of Product

United States

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